molecular formula C8H9BF2O3 B8208863 (2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid

(2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid

Cat. No.: B8208863
M. Wt: 201.97 g/mol
InChI Key: XOKICSDTHROYJO-UHFFFAOYSA-N
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Description

(2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H9BF2O3. It is a boronic acid derivative, characterized by the presence of boron bonded to a phenyl ring substituted with two fluorine atoms, a methoxy group, and a methyl group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,3-difluoro-5-methoxy-4-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups can modulate the electronic properties of the phenyl ring, making it a versatile building block in organic synthesis .

Properties

IUPAC Name

(2,3-difluoro-5-methoxy-4-methylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O3/c1-4-6(14-2)3-5(9(12)13)8(11)7(4)10/h3,12-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKICSDTHROYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)F)C)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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